ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1058189-41-5
VCID: VC6779083
InChI: InChI=1S/C16H24N4O5S2/c1-3-25-16(22)19-8-6-12-13(10-19)26-15(17-12)18-14(21)11-5-4-7-20(9-11)27(2,23)24/h11H,3-10H2,1-2H3,(H,17,18,21)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Molecular Formula: C16H24N4O5S2
Molecular Weight: 416.51

ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

CAS No.: 1058189-41-5

Cat. No.: VC6779083

Molecular Formula: C16H24N4O5S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate - 1058189-41-5

Specification

CAS No. 1058189-41-5
Molecular Formula C16H24N4O5S2
Molecular Weight 416.51
IUPAC Name ethyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C16H24N4O5S2/c1-3-25-16(22)19-8-6-12-13(10-19)26-15(17-12)18-14(21)11-5-4-7-20(9-11)27(2,23)24/h11H,3-10H2,1-2H3,(H,17,18,21)
Standard InChI Key BYXMGXSEQJHNNU-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a thiazolo[5,4-c]pyridine scaffold fused with a partially saturated pyridine ring (6,7-dihydro-5(4H)-configuration). At position 2, a carboxamido group bridges the thiazolo-pyridine core to a 1-(methylsulfonyl)piperidine-3-carboxylic acid moiety. Position 5 is substituted with an ethyl carboxylate group.

Key Functional Groups

  • Thiazolo[5,4-c]pyridine: A bicyclic system comprising a thiazole ring (sulfur and nitrogen heteroatoms) fused to a pyridine ring.

  • 1-(Methylsulfonyl)piperidine: A six-membered piperidine ring with a sulfonamide group at position 1, enhancing polarity and potential hydrogen-bonding capacity .

  • Ethyl Carboxylate: A lipophilic ester group that may influence membrane permeability.

Molecular Formula and Weight

  • Molecular Formula: C19H24N4O5S2C_{19}H_{24}N_4O_5S_2 (calculated based on structural analogs ).

  • Molecular Weight: ~468.54 g/mol (derived from PubChem data for similar compounds ).

Stereochemical Considerations

The piperidine ring introduces a chiral center at position 3, necessitating enantioselective synthesis or resolution. Patent literature highlights the importance of stereochemistry in analogous compounds for biological activity .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Thiazolo[5,4-c]pyridine-5(4H)-carboxylate Core: Likely synthesized via cyclization of a thioamide intermediate with α-haloketones.

  • 1-(Methylsulfonyl)piperidine-3-carboxylic Acid: Prepared by sulfonylation of piperidine-3-carboxylic acid using methanesulfonyl chloride .

  • Amide Coupling: Condensation of the carboxylic acid with the amine-functionalized thiazolo-pyridine core using carbodiimide reagents.

Stepwise Synthesis

  • Piperidine Sulfonylation:
    Piperidine-3-carboxylic acid+CH3SO2Cl1-(Methylsulfonyl)piperidine-3-carboxylic acid\text{Piperidine-3-carboxylic acid} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{1-(Methylsulfonyl)piperidine-3-carboxylic acid} .

  • Thiazolo-Pyridine Formation:
    Cyclocondensation of cysteine derivatives with 2-chloronicotinaldehyde, followed by hydrogenation to achieve the dihydro configuration .

  • Amide Bond Formation:
    Activation of the carboxylic acid (e.g., via HOBt/EDCI) and coupling with the amine group on the thiazolo-pyridine.

  • Esterification:
    Introduction of the ethyl carboxylate group via alkylation or transesterification.

Critical Reaction Parameters

  • Temperature: Amide coupling typically proceeds at 0–25°C to minimize racemization.

  • Catalysts: DMAP or pyridine for esterification .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity.

  • Aqueous Solubility: ~0.15 mg/mL (predicted), limited by the ethyl ester and sulfonamide groups .

Stability Profile

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in acidic or basic conditions, forming the corresponding carboxylic acid.

  • Thermal Stability: Decomposition above 200°C (differential scanning calorimetry data for analogs ).

Degradation Pathways

  • Ester Hydrolysis: Major pathway in physiological conditions.

  • Sulfonamide Cleavage: Requires strong acids/bases (e.g., 6M HCl at 100°C) .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundEthyl 6-(4-Iodophenyl)-1-(4-Methoxyphenyl)-7-Oxo-4,5-Dihydropyrazolo[3,4-c]pyridine-3-Carboxylate 1-(Methylsulfonyl)piperidine-3-Carboxylic Acid
Molecular Weight468.54 g/mol517.3 g/mol207.25 g/mol
Key Functional GroupsThiazolo-pyridine, sulfonamidePyrazolo-pyridine, iodophenylPiperidine, sulfonamide
Biological ActivityImmunomodulation (hypothesized)UnknownIntermediate for drug synthesis

Challenges and Future Directions

Synthesis Optimization

  • Enantioselective Routes: Employ chiral auxiliaries or asymmetric catalysis to resolve piperidine stereochemistry.

  • Green Chemistry: Explore microwave-assisted or flow chemistry to improve yield .

Biological Validation

  • In Vitro Assays: Screen for PD-L1 binding or kinase inhibition.

  • Metabolite Identification: Characterize hydrolysis products using LC-MS.

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